1,3-Diethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes three carbonyl groups at positions 2, 4, and 6 of the pyrimidine ring, and alkyl substituents at positions 1, 3, and 5. It is often used in various chemical and pharmaceutical applications due to its versatile reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of diethyl malonate with urea in the presence of a base such as sodium ethoxide. This reaction forms a diethyl pyrimidine-2,4,6-trione intermediate.
Alkylation: The intermediate is then subjected to alkylation using 2-methylpropyl bromide in the presence of a strong base like potassium carbonate. This step introduces the 2-methylpropyl group at the 5-position of the pyrimidine ring.
Purification: The final product is purified using recrystallization techniques, typically from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for the condensation and alkylation steps to ensure precise control over reaction conditions.
Continuous Flow Systems: Implementing continuous flow systems for purification to enhance efficiency and yield.
Quality Control: Employing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Diethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Diethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to certain receptors, modulating their activity and influencing cellular signaling pathways.
DNA Interaction: The compound may intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-5-methylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but lacks the 2-methylpropyl group.
1,3-Diethyl-5-ethylpyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure with an ethyl group instead of the 2-methylpropyl group.
Uniqueness
1,3-Diethyl-5-(2-methylpropyl)pyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the 2-methylpropyl group at the 5-position, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
112307-83-2 |
---|---|
Molecular Formula |
C12H20N2O3 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,3-diethyl-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H20N2O3/c1-5-13-10(15)9(7-8(3)4)11(16)14(6-2)12(13)17/h8-9H,5-7H2,1-4H3 |
InChI Key |
QZVJXQLHWGNVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(C(=O)N(C1=O)CC)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.